tert-butyl2-amino-4-fluorobutanoatehydrochloride
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Overview
Description
tert-Butyl2-amino-4-fluorobutanoatehydrochloride: is a chemical compound with the molecular formula C8H17ClFNO2 It is a derivative of butanoic acid, featuring a tert-butyl group, an amino group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-amino-4-fluorobutanoatehydrochloride typically involves the esterification of 2-amino-4-fluorobutanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl2-amino-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
tert-Butyl2-amino-4-fluorobutanoatehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-amino-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
tert-Butyl2-amino-4-fluorobutanoatehydrochloride can be compared with other similar compounds, such as:
tert-Butyl2-amino-4-chlorobutanoatehydrochloride: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl2-amino-4-bromobutanoatehydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic characteristics, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
tert-butyl 2-amino-4-fluorobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-8(2,3)12-7(11)6(10)4-5-9;/h6H,4-5,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNNRBLFICSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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